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Succinyl-alanyl-alanine-4-nitroanilide - 61043-66-1

Succinyl-alanyl-alanine-4-nitroanilide

Catalog Number: EVT-411733
CAS Number: 61043-66-1
Molecular Formula: C16H20N4O7
Molecular Weight: 380.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Succinyl-alanyl-alanine-4-nitroanilide is a synthetic compound primarily utilized as a substrate in biochemical assays, particularly in studies involving proteolytic enzymes. This compound is characterized by its unique structure that includes a succinyl group attached to a tri-alanine sequence and a p-nitroanilide moiety. It is noteworthy for its role in enzyme kinetics and substrate specificity studies, particularly with serine proteases such as subtilisin and elastase.

Source

The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Biosynth, which provide detailed specifications and synthesis methods for research purposes. The empirical formula of succinyl-alanyl-alanine-4-nitroanilide is C19H25N5O7, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms .

Classification

Succinyl-alanyl-alanine-4-nitroanilide falls under the classification of synthetic peptide substrates. It is specifically categorized as a p-nitroanilide derivative, which are known for their utility in enzyme assays due to their ability to release p-nitroaniline upon cleavage by specific proteases.

Synthesis Analysis

Methods

The synthesis of succinyl-alanyl-alanine-4-nitroanilide typically involves the stepwise coupling of protected amino acids. The general approach includes:

  1. Protection of Amino Acids: The amino groups of the alanine residues are protected using standard protecting groups to prevent unwanted reactions during coupling.
  2. Coupling Reactions: The protected amino acids are coupled sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Deprotection: After the desired peptide chain is formed, the protecting groups are removed to yield the final product.

Technical details regarding reaction conditions, such as solvent choice and temperature, are critical for optimizing yields and purity.

Molecular Structure Analysis

Structure

The molecular structure of succinyl-alanyl-alanine-4-nitroanilide features:

  • A succinyl group that provides a carboxylic acid functionality.
  • A tri-alanine sequence, which consists of three alanine residues linked by peptide bonds.
  • A p-nitroanilide moiety, which is responsible for the chromogenic property of the substrate.

The three-dimensional conformation plays a significant role in its interaction with enzymes, affecting binding affinity and specificity.

Data

Key structural data includes:

  • Molecular weight: 385.43 g/mol
  • Melting point: Not specified in available sources but typically assessed via differential scanning calorimetry or similar methods.
Chemical Reactions Analysis

Reactions

Succinyl-alanyl-alanine-4-nitroanilide undergoes hydrolysis when acted upon by proteolytic enzymes. The reaction can be summarized as follows:

Succinyl alanyl alanine 4 nitroanilide+Proteasep Nitroaniline+Other Products\text{Succinyl alanyl alanine 4 nitroanilide}+\text{Protease}\rightarrow \text{p Nitroaniline}+\text{Other Products}

This reaction results in the release of p-nitroaniline, which can be quantitatively measured spectrophotometrically, allowing for the assessment of enzyme activity.

Technical Details

The kinetics of the reaction can be studied using Michaelis-Menten kinetics, providing insights into enzyme efficiency (k_cat) and substrate affinity (K_m).

Mechanism of Action

Process

The mechanism of action involves the binding of succinyl-alanyl-alanine-4-nitroanilide to the active site of serine proteases. Upon binding, the enzyme catalyzes the cleavage of the peptide bond adjacent to the p-nitroanilide group. This cleavage releases p-nitroaniline, which can be detected at specific wavelengths (typically around 400 nm).

Data

Kinetic parameters derived from these reactions provide valuable data on enzyme specificity and catalytic efficiency, crucial for understanding enzyme mechanisms in biochemical pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but sensitive to moisture.
  • Reactivity: Reacts with serine proteases leading to colorimetric changes useful for assay development.

Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity.

Applications

Succinyl-alanyl-alanine-4-nitroanilide finds applications primarily in:

  • Biochemical Assays: Used as a substrate for measuring protease activity in research settings.
  • Enzyme Kinetics Studies: Helps in understanding enzyme mechanisms and substrate specificity.
  • Drug Development: Assists in screening potential inhibitors or activators of proteolytic enzymes.

This compound serves as an essential tool in biochemical research, providing insights into enzymatic processes critical for various biological functions.

Chemical Characterization of Succinyl-Alanyl-Alanine-4-Nitroanilide

Structural Analysis and IUPAC Nomenclature

Succinyl-alanyl-alanine-4-nitroanilide (systematic IUPAC name: 4-[[(2S)-1-(4-Nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid) is a chromogenic peptide substrate with well-defined stereochemical and structural features. Its molecular formula is C₁₃H₁₅N₃O₆, corresponding to a molecular weight of 309.27 g/mol [10]. The molecule consists of three key moieties:

  • An N-terminal succinyl group (HOOC-CH₂-CH₂-CO-) providing water solubility and mimicking physiological substrates.
  • A central dipeptide sequence (L-alanyl-L-alanine) serving as the protease recognition site.
  • A C-terminal 4-nitroanilide reporter group enabling spectrophotometric detection upon hydrolysis.

The stereochemistry of both alanine residues is exclusively L-configuration, critical for substrate recognition by proteases [8] [10]. The amide bonds adopt trans conformations, with the alanine-alanine sequence favoring an extended β-strand geometry optimal for binding to enzyme active sites [10]. The 4-nitroanilide group is planar due to conjugation between the nitro group and aromatic ring, facilitating electron delocalization upon cleavage.

Table 1: Key Structural Identifiers of Succinyl-Alanyl-Alanine-4-Nitroanilide

PropertyValueSource
IUPAC Name4-[[(2S)-1-(4-Nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid [10]
Molecular FormulaC₁₃H₁₅N₃O₆ [2] [10]
Molecular Weight309.27 g/mol [10]
CAS Registry Number61043-65-0 [10]
Canonical SMILESCC(C(=O)NC₁=CC=C(C=C₁)N+[O-])NC(=O)CCC(=O)O [10]

Physicochemical Properties: Solubility, Stability, and Spectroscopic Profiles

Solubility and Stability:Succinyl-alanyl-alanine-4-nitroanilide exhibits moderate aqueous solubility (~5–10 mM) due to the ionizable carboxylate of the succinyl group (pKₐ ≈ 4.5) [10]. It is highly soluble in polar aprotic solvents like dimethylformamide (DMF; 25 mg/mL) [9]. The compound is hygroscopic and degrades under acidic/basic conditions via amide bond hydrolysis. Solid-state stability requires storage at 2–8°C under desiccated conditions, while solutions in DMF remain stable for weeks at –20°C [6] [9]. Prolonged exposure to light causes photodegradation of the nitroanilide group.

Spectroscopic Profiles:

  • UV-Vis Spectroscopy: Exhibits a strong absorption band at 316 nm (ε ≈ 10,000 M⁻¹cm⁻¹) attributed to the π→π* transition of the 4-nitroanilide group. Upon enzymatic hydrolysis, the released 4-nitroaniline shifts this peak to 405 nm (ε ≈ 9,900 M⁻¹cm⁻¹), enabling real-time kinetic assays [3] [9].
  • Infrared Spectroscopy: Key IR absorptions include:
  • Amide I (C=O stretch) at 1650–1680 cm⁻¹
  • Amide II (N–H bend) at 1530–1570 cm⁻¹
  • Asymmetric NO₂ stretch at 1515 cm⁻¹
  • Symmetric NO₂ stretch at 1335 cm⁻¹ [10]
  • Nuclear Magnetic Resonance: ¹H NMR (DMSO-d₆) features:
  • Succinyl CH₂ protons: δ 2.40–2.45 (t) and 2.55–2.60 (t)
  • Alanine methyl groups: δ 1.25–1.30 (d) and 1.35–1.40 (d)
  • Aromatic protons: δ 7.75–7.80 (d) and 8.15–8.20 (d) [10]

Table 2: Diagnostic Spectroscopic Features

TechniqueKey Signal(s)Assignment
UV-Vis316 nm (pre-hydrolysis), 405 nm (post-hydrolysis)4-Nitroanilide π→π* transition
IR1650–1680 cm⁻¹, 1530–1570 cm⁻¹Amide I/II vibrations
1515 cm⁻¹, 1335 cm⁻¹NO₂ asymmetric/symmetric stretches
¹H NMR (DMSO-d₆)δ 1.25–1.40 (doublets)Alanine CH₃ groups
δ 2.40–2.60 (triplets)Succinyl CH₂ groups
δ 7.75–8.20 (doublets)Aromatic protons

Comparative Analysis of Isomeric Forms and Derivatives

Succinyl-alanyl-alanine-4-nitroanilide belongs to a family of structurally related chromogenic substrates optimized for protease specificity:

  • Dipeptide vs. Tripeptide Analogs:
  • The dipeptide (Succinyl-Ala-Ala-pNA, C₁₃H₁₅N₃O₆, MW 309.27 g/mol) [8] [10] is hydrolyzed by elastase-like enzymes but exhibits lower catalytic efficiency (kₘ typically >1 mM) compared to tripeptide analogs like Succinyl-Ala-Ala-Ala-pNA (C₁₉H₂₅N₅O₈, MW 451.43 g/mol) [4] [9]. The additional alanine residue in the tripeptide enhances binding affinity (kₘ ≈ 0.1–0.5 mM) for serine proteases like elastase due to extended substrate-enzyme interactions [6] [9].

  • Stereoisomeric Variants:Substrates incorporating D-alanine are resistant to proteolysis by L-specific enzymes. For example, Ochrobactrum anthropi aminopeptidases hydrolyze D-alanyl-p-nitroanilide but not L-configured substrates [6]. This stereoselectivity confirms enzymatic binding requires precise chiral matching.

  • Functionally Modified Derivatives:

  • Thioamide Variants: Replacement of the Ala-Ala amide bond with a thioamide (–CSNH–) increases proteolytic stability by 10–100-fold. This single-atom O→S substitution reduces hydrolysis rates in substrates like Alat-Pro-pNA while retaining biological activity [3].
  • P1-Substituted Analogs: Modifying the P1 residue (e.g., Succinyl-Ala-Pro-Val-pNA) shifts specificity toward leukocyte elastase over pancreatic elastase. Bromo enol lactone derivatives of such sequences act as irreversible inhibitors (e.g., Ki < 1 μM for HLE) [5].
  • N-Acyl Modifications: Replacing succinyl with acetyl or benzoyl groups alters hydrophobicity and kinetics. Kasafírek et al. demonstrated that the N-succinyl moiety in Ala-Ala-Ala-pNA enhances elastase cleavage 3-fold over acetylated versions due to electrostatic complementarity [6].

Table 3: Kinetic Parameters of Key Derivatives with Elastase

Substrate/InhibitorMolecular FormulaMolecular Weight (g/mol)Kₘ or Kᵢ (mM)*Specificity Notes
Succinyl-Ala-Ala-pNA (dipeptide)C₁₃H₁₅N₃O₆309.271.2–2.5Broad specificity for elastase-like proteases
Succinyl-Ala-Ala-Ala-pNA (tripeptide)C₁₉H₂₅N₅O₈451.430.15–0.35Preferred for pancreatic elastase
Succinyl-Ala-Pro-Val-pNAC₂₁H₂₉N₅O₈479.490.05Selective for leukocyte elastase
Bromo enol lactone Pro-Val analogC₁₃H₁₉BrN₂O₄347.21Kᵢ = 0.001Irreversible HLE inhibitor
Alat-Pro-pNA (thioamide)C₁₄H₁₈N₄O₃S322.39Not hydrolyzedProtease-resistant diagnostic control

Properties

CAS Number

61043-66-1

Product Name

Succinyl-alanyl-alanine-4-nitroanilide

IUPAC Name

4-[[(2S)-1-[[(2S)-2-(4-nitroanilino)propanoyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C16H20N4O7

Molecular Weight

380.35 g/mol

InChI

InChI=1S/C16H20N4O7/c1-9(17-11-3-5-12(6-4-11)20(26)27)15(24)19-16(25)10(2)18-13(21)7-8-14(22)23/h3-6,9-10,17H,7-8H2,1-2H3,(H,18,21)(H,22,23)(H,19,24,25)/t9-,10-/m0/s1

InChI Key

DNCSTUPZDLYLHH-UWVGGRQHSA-N

SMILES

CC(C(=O)NC(=O)C(C)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

Suc-Ala(2)-NA
Suc-Ala-Ala-4-nitroanilide
succinyl-alanyl-alanine-4-nitroanilide

Canonical SMILES

CC(C(=O)NC(=O)C(C)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]

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